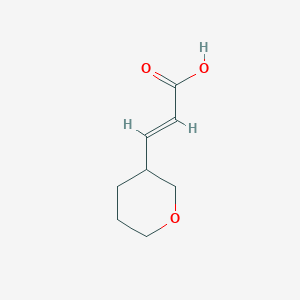

(2E)-3-(oxan-3-yl)prop-2-enoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(oxan-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-8(10)4-3-7-2-1-5-11-6-7/h3-4,7H,1-2,5-6H2,(H,9,10)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHSVJASGNFHGW-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(COC1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 3 Oxan 3 Yl Prop 2 Enoic Acid and Its Analogues

Stereoselective Synthesis of (2E)-3-(oxan-3-yl)prop-2-enoic acid

Achieving stereocontrol is paramount when the oxane ring itself is chiral or when the creation of new stereocenters is desired. This is accomplished through chiral auxiliary-mediated reactions or by the application of asymmetric catalysis.

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net For the synthesis of an enantiomerically enriched form of this compound, a chiral auxiliary can be attached to the two-carbon unit that will react with an oxane-derived electrophile.

A common strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov For instance, an N-acetyloxazolidinone can be deprotonated to form a chiral enolate. However, for a Horner-Wadsworth-Emmons type reaction, a phosphonoacetate moiety would be attached to a chiral auxiliary. The reaction of this chiral phosphonate (B1237965) reagent with oxan-3-carbaldehyde would proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary.

Another well-established class of auxiliaries is based on pseudoephedrine and pseudoephenamine. harvard.edu These can be converted into amides which, upon enolization and reaction, provide high levels of diastereoselectivity. harvard.edu The subsequent removal of the auxiliary reveals the chiral carboxylic acid.

Table 1: Potential Chiral Auxiliaries for Stereoselective Synthesis

| Chiral Auxiliary | Class | Typical Application | Expected Outcome |

| Evans Oxazolidinones | Oxazolidinone | Asymmetric Aldol/Alkylation | High diastereoselectivity in C-C bond formation |

| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Asymmetric Alkylation | High diastereoselectivity, crystalline intermediates |

| Camphorsultam | Sultam | Asymmetric Diels-Alder/Alkylation | Excellent stereocontrol |

| (S)- or (R)-Prolinol | Amino Alcohol | Asymmetric Alkylation | Forms chiral amide enolates with high reactivity |

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. numberanalytics.com This can be applied to both Horner-Wadsworth-Emmons and Knoevenagel reactions.

In an asymmetric Horner-Wadsworth-Emmons reaction, a chiral catalyst can be used to control the addition of an achiral phosphonate carbanion to oxan-3-carbaldehyde. numberanalytics.com Chiral phase-transfer catalysts or metal complexes with chiral ligands, such as those based on BINOL or Salen, can create a chiral environment that differentiates between the two faces of the aldehyde. numberanalytics.com

The asymmetric Knoevenagel condensation is another powerful tool. researchgate.netresearchgate.net Organocatalysis, in particular, has seen significant development, with chiral amines or Brønsted acids derived from cinchona alkaloids or BINOL being used to catalyze the reaction between an aldehyde and a malonate derivative. researchgate.net These catalysts can activate the reactants and control the stereochemistry of the C-C bond-forming step, often through the formation of a transient chiral iminium ion or by organizing the transition state through hydrogen bonding. rsc.org

Table 2: Potential Catalytic Systems for Asymmetric Synthesis

| Reaction Type | Catalyst Type | Example Catalyst | Mechanism of Stereocontrol |

| Asymmetric HWE | Chiral Phase-Transfer Catalyst | Chiral Quaternary Ammonium (B1175870) Salt | Formation of a chiral ion pair with the phosphonate anion |

| Asymmetric HWE | Chiral Lewis Acid | Lanthanide-BINOL Complex | Coordination to the aldehyde and phosphonate |

| Asymmetric Knoevenagel | Organocatalyst (Amine) | Cinchona Alkaloid Derivative | Formation of a chiral enamine or iminium ion |

| Asymmetric Knoevenagel | Organocatalyst (Brønsted Acid) | Chiral Phosphoric Acid | Activation of the electrophile and/or nucleophile via H-bonding |

Classical Condensation Strategies for this compound Framework Construction

The most direct and widely used methods for constructing the α,β-unsaturated carbonyl framework are the Horner-Wadsworth-Emmons and Knoevenagel condensation reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis, providing excellent control for the formation of (E)-alkenes. wikipedia.org It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org The byproducts are water-soluble dialkyl phosphates, which simplifies purification compared to the traditional Wittig reaction. wikipedia.org

To synthesize this compound, oxan-3-carbaldehyde would be treated with the carbanion generated from a phosphonoacetate ester, such as triethyl phosphonoacetate. The reaction is typically initiated by a base to deprotonate the phosphonate. The resulting (E)-α,β-unsaturated ester can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid. The stereochemical outcome is generally high in favor of the E-isomer due to thermodynamic control in the elimination of the oxaphosphetane intermediate. wikipedia.org

Table 3: Typical Conditions for Horner-Wadsworth-Emmons Reaction

| Base | Solvent | Temperature (°C) | Typical Outcome |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | High yield, excellent E-selectivity |

| Sodium Methoxide (NaOMe) | Methanol (B129727) (MeOH) | 25 to 60 | Good yield, high E-selectivity |

| Lithium Chloride/DBU | Acetonitrile (MeCN) | 25 | Mild conditions for sensitive substrates |

| Potassium tert-butoxide | tert-Butanol | 25 | Strong base, rapid reaction |

The Knoevenagel condensation is another fundamental C-C bond-forming reaction, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org

A particularly relevant variant for the synthesis of α,β-unsaturated carboxylic acids is the Doebner modification . wikipedia.org This procedure involves reacting the aldehyde (oxan-3-carbaldehyde) with malonic acid in a solvent such as pyridine, with a catalytic amount of a base like piperidine. wikipedia.org The initial condensation product undergoes spontaneous decarboxylation under the reaction conditions to directly afford the α,β-unsaturated carboxylic acid, predominantly as the E-isomer. wikipedia.org This one-pot procedure is often advantageous due to its simplicity.

Alternatively, oxan-3-carbaldehyde can be condensed with a malonic acid half-ester (e.g., monoethyl malonate) followed by saponification and decarboxylation to achieve the final product.

Table 4: Catalysts and Conditions for Knoevenagel Condensation

| Active Methylene Compound | Catalyst/Solvent | Conditions | Product |

| Malonic Acid | Piperidine/Pyridine | Reflux | This compound (via decarboxylation) |

| Ethyl Cyanoacetate | Piperidine/Ethanol (B145695) | Room Temp to Reflux | Ethyl (2E)-2-cyano-3-(oxan-3-yl)acrylate |

| Diethyl Malonate | Titanium(IV) chloride/Pyridine | 0 °C to Room Temp | Diethyl 2-(oxan-3-ylmethylene)malonate |

| Malononitrile | Basic Alumina/Solvent-free | Microwave | 2-(Oxan-3-ylmethylene)malononitrile |

Emerging Synthetic Pathways Towards Unsaturated Oxane Carboxylic Acids

While classical methods are robust, research continues to uncover novel synthetic pathways that offer improvements in efficiency, selectivity, and environmental impact.

One area of development is the use of transition-metal catalysis for C-H activation. researchgate.net A hypothetical route could involve the direct carbonylation of a C-H bond at the 3-position of a suitable oxane precursor, though this remains a challenging transformation to control. More developed are carbonylation reactions of vinyl halides or similar precursors, which can be atom-efficient methods for generating α,β-unsaturated carbonyl compounds. rsc.org

Organocatalysis has also provided new avenues beyond the asymmetric Knoevenagel reaction. rsc.orgrsc.org Novel cascade reactions, where a series of transformations occur in a single pot, can rapidly build molecular complexity. rsc.org For instance, an organocatalytic cascade involving an aldehyde and a suitable carboxylic acid derivative could potentially construct the target molecule in a highly efficient manner. rsc.org

Furthermore, improvements to classical reactions are continually being developed. The use of solid-supported catalysts or reactions in alternative media like water or ionic liquids can make the Knoevenagel condensation more environmentally friendly and simplify product isolation. acs.org Biocatalysis, using enzymes like carboxylic acid reductases (CARs), is also an emerging field that can offer high selectivity for the reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols, representing a potential transformation of the title compound or a pathway to its analogues. rsc.org A novel three-step methodology involving conversion of a saturated carboxylic acid to a trifluoromethyl ketone, followed by selenium dioxide treatment and hydrolysis, presents another modern approach to α,β-unsaturated carboxylic acids. acs.org

Cross-Coupling Reactions (e.g., Heck Reaction with Acrylic Acid Precursors)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, stands as a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net In the context of synthesizing this compound, a hypothetical Heck reaction could involve the coupling of a 3-halooxane or a related vinyl-substituted oxane with an acrylic acid derivative. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand in the presence of a base. organic-chemistry.org

A plausible, though challenging, approach would be the direct coupling of a 3-bromooxane with acrylic acid or its esters. The success of such a reaction would be highly dependent on the stability of the oxane ring under the reaction conditions and the propensity for side reactions, such as dehalogenation of the starting material. beilstein-journals.org The choice of catalyst, ligand, base, and solvent would be critical to optimize the yield and selectivity of the desired (E)-isomer. Research into mechanochemical Heck reactions has shown that solid-state approaches can sometimes mitigate side reactions and improve efficiency. beilstein-journals.org

| Reaction | Catalyst/Reagents | Key Features | Potential Challenges |

| Heck Reaction | Pd(OAc)₂, Phosphine Ligand, Base | Direct C-C bond formation | Substrate stability, dehalogenation, catalyst poisoning |

| Mechanochemical Heck | Ball-milling, Pd catalyst, Additives | Reduced solvent, potential for improved selectivity | Optimization of mechanical and chemical parameters |

Ring-Closing Metathesis for Oxane Moiety Integration

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of cyclic compounds, including oxygen-containing heterocycles. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene (B1197577). wikipedia.orglibretexts.org

For the synthesis of the oxane moiety in this compound, a retrosynthetic approach would involve a diene precursor that, upon RCM, yields a dihydropyran derivative. This intermediate can then be readily reduced to the saturated oxane ring. For instance, a compound containing two terminal alkene groups connected by an ether linkage and a carbon backbone could be subjected to RCM. The position of the substituents on the diene precursor would dictate the substitution pattern on the resulting dihydropyran.

The choice of catalyst is crucial for the success of the RCM reaction, with second-generation Grubbs catalysts often showing higher activity and broader functional group tolerance. organic-chemistry.org One of the significant advantages of RCM is its ability to form rings of various sizes, including the six-membered oxane ring, with high efficiency. wikipedia.org However, controlling the stereochemistry of the newly formed double bond in the cyclized product can sometimes be challenging, although for the synthesis of the saturated oxane, this is not a primary concern as the double bond is subsequently reduced.

| Catalyst Generation | Common Catalysts | Typical Ring Sizes Formed |

| First Generation | Grubbs I | 5-12 membered rings |

| Second Generation | Grubbs II, Hoveyda-Grubbs II | 5-30 membered rings, including sterically hindered systems wikipedia.orgorganic-chemistry.org |

Enzymatic and Biocatalytic Synthesis Routes for Stereospecificity

Achieving the correct stereochemistry is often a critical aspect of modern organic synthesis. Enzymatic and biocatalytic methods offer an attractive approach to introduce chirality with high selectivity, often under mild reaction conditions. nih.govnih.gov For the synthesis of this compound, enzymes could be employed to resolve a racemic mixture of a key intermediate, such as 3-hydroxyoxane.

Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. nih.govscielo.br For example, a racemic mixture of 3-hydroxyoxane could be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols. nih.gov The desired enantiomer of 3-hydroxyoxane could then be carried forward in the synthesis. The efficiency and enantioselectivity of such resolutions can often be enhanced by the use of additives like ionic liquids. nih.govresearchgate.net

The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiomerically pure building blocks that would be challenging to obtain through traditional chemical methods. This approach is particularly valuable for establishing the stereocenter on the oxane ring prior to the introduction of the prop-2-enoic acid side chain.

| Enzyme Type | Reaction | Substrate Example | Key Advantage |

| Lipase (e.g., CAL-B, PFL) | Kinetic Resolution (Acylation/Hydrolysis) | Racemic 3-hydroxyoxane | High enantioselectivity under mild conditions nih.govscielo.br |

Derivatization Strategies of the Oxane Ring Prior to Prop-2-enoic Acid Introduction

A common and effective strategy for the synthesis of complex molecules is to construct a core scaffold and then introduce functionality in subsequent steps. In the case of this compound, this would involve the synthesis and derivatization of the oxane ring before the installation of the prop-2-enoic acid moiety.

A key intermediate in this approach would be a chiral 3-hydroxyoxane, which can be obtained through methods such as enzymatic resolution as described previously. This alcohol can then be oxidized to the corresponding ketone, oxan-3-one, or more directly to the aldehyde, oxane-3-carbaldehyde, using standard oxidation reagents. The choice of oxidant would depend on the desired product and the tolerance of other functional groups in the molecule.

Once the carbonyl group is in place at the 3-position of the oxane ring, a variety of carbon-carbon bond-forming reactions can be employed to introduce the prop-2-enoic acid side chain. This stepwise approach allows for the secure construction of the oxane ring with the desired stereochemistry before tackling the formation of the acrylic acid unit.

Functionalization of the Prop-2-enoic Acid Moiety from Simpler Oxane Precursors

A highly convergent and efficient method for the synthesis of this compound involves the olefination of a simpler oxane precursor, namely oxane-3-carbaldehyde. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation as it is known to produce predominantly (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgconicet.gov.ar

In this approach, oxane-3-carbaldehyde, which can be prepared from 3-hydroxyoxane, is reacted with a stabilized phosphonate ylide, such as triethyl phosphonoacetate. The reaction is typically carried out in the presence of a base, such as sodium hydride or an amine base like DBU, to generate the phosphonate carbanion. rsc.org This carbanion then undergoes nucleophilic addition to the aldehyde, followed by elimination of a water-soluble phosphate (B84403) byproduct, to yield the desired (E)-α,β-unsaturated ester. organic-chemistry.org Subsequent hydrolysis of the ester group affords the target carboxylic acid, this compound.

The HWE reaction offers several advantages, including mild reaction conditions, high (E)-selectivity, and the easy removal of byproducts. wikipedia.orgorganic-chemistry.org This makes it a robust and widely used method in natural product synthesis and medicinal chemistry. conicet.gov.ar

| Reaction | Oxane Precursor | Reagent | Product Stereochemistry |

| Horner-Wadsworth-Emmons | Oxane-3-carbaldehyde | Stabilized phosphonate ylide (e.g., triethyl phosphonoacetate) | Predominantly (E)-alkene wikipedia.orgnrochemistry.com |

Reactivity and Reaction Mechanisms of 2e 3 Oxan 3 Yl Prop 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid System

The α,β-unsaturated carboxylic acid is an electron-poor system, making it susceptible to attack by nucleophiles at the β-carbon in what is known as a conjugate or Michael addition. chemistrysteps.com The electron-withdrawing nature of the carboxylic acid group polarizes the C=C double bond, rendering the β-carbon electrophilic. chemistrysteps.com This conjugated system can also participate in cycloaddition reactions and undergo electrophilic additions, albeit with regioselectivity influenced by the electronic effects of the substituents.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net In the case of (2E)-3-(oxan-3-yl)prop-2-enoic acid, a wide range of nucleophiles can add to the β-carbon. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. Softer nucleophiles, such as enolates, amines, and thiols, generally favor 1,4-addition over direct 1,2-addition to the carbonyl carbon. ciac.jl.cn

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the final 1,4-adduct.

A variety of nucleophiles can be employed in the Michael addition with α,β-unsaturated carboxylic acids, including:

Carbon nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoacetates are effective Michael donors. jocpr.com Organocuprates (Gilman reagents) are also known to undergo conjugate addition to α,β-unsaturated systems. byjus.com

Nitrogen nucleophiles: Primary and secondary amines can add to the β-position in an aza-Michael reaction. researchgate.net

Oxygen nucleophiles: While less common, alcohols can add in an oxa-Michael reaction, often under specific catalytic conditions.

Sulfur nucleophiles: Thiols are excellent nucleophiles for Michael additions, readily forming β-thioethers in thia-Michael reactions. nih.gov

| Nucleophile (Michael Donor) | Product of Michael Addition |

|---|---|

| Diethyl malonate | Diethyl 2-(2-carboxy-1-(oxan-3-yl)ethyl)malonate |

| Cyclohexanone (as enolate) | 2-(2-carboxy-1-(oxan-3-yl)ethyl)cyclohexan-1-one |

| Pyrrolidine | 3-(pyrrolidin-1-yl)-3-(oxan-3-yl)propanoic acid |

| Thiophenol | 3-(phenylthio)-3-(oxan-3-yl)propanoic acid |

The electron-deficient C=C double bond in this compound allows it to act as a dienophile in Diels-Alder reactions. masterorganicchemistry.comgoogle.com This [4+2] cycloaddition reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile to form a six-membered ring. researchgate.net The presence of the electron-withdrawing carboxylic acid group enhances the reactivity of the alkene as a dienophile. masterorganicchemistry.com

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. organic-chemistry.org For this compound, the trans geometry of the double bond would be reflected in the stereochemistry of the resulting cyclohexene (B86901) derivative. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic and steric properties of both the diene and the dienophile.

| Diene | Expected Diels-Alder Adduct |

|---|---|

| 1,3-Butadiene | 4-(Oxan-3-yl)cyclohex-1-ene-1-carboxylic acid |

| Cyclopentadiene | 3-(Oxan-3-yl)-2-norbornene-2-carboxylic acid |

| Isoprene | 1-Methyl-4-(oxan-3-yl)cyclohex-1-ene-1-carboxylic acid and 2-methyl-4-(oxan-3-yl)cyclohex-1-ene-1-carboxylic acid (isomeric mixture) |

| Danishefsky's diene | 2-(Oxan-3-yl)-4-((trimethylsilyl)oxy)cyclohex-4-ene-1-carboxylic acid |

While the C=C double bond in α,β-unsaturated carboxylic acids is electron-deficient, it can still undergo electrophilic addition reactions. However, the regioselectivity is often opposite to that predicted by Markovnikov's rule for simple alkenes. google.com This is because the initial attack of the electrophile can occur at the carbonyl oxygen, leading to a resonance-stabilized carbocation with positive charge distributed across the α- and β-carbons. Nucleophilic attack then preferentially occurs at the β-position. ciac.jl.cn

For example, the addition of hydrogen halides (HX) to acrylic acid yields 3-halopropanoic acid. ciac.jl.cn Similarly, this compound would be expected to undergo addition of electrophiles such as hydrogen halides and water (under acidic conditions) with the nucleophilic part of the reagent adding to the β-carbon.

| Electrophilic Reagent | Expected Product of Electrophilic Addition |

|---|---|

| HBr | 3-Bromo-3-(oxan-3-yl)propanoic acid |

| HCl | 3-Chloro-3-(oxan-3-yl)propanoic acid |

| H₂O (in the presence of H⁺) | 3-Hydroxy-3-(oxan-3-yl)propanoic acid |

| Br₂ in CCl₄ | 2,3-Dibromo-3-(oxan-3-yl)propanoic acid |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a variety of reactions typical of this functional group, including esterification and amidation. These reactions generally proceed without affecting the α,β-unsaturated system, although the electronic nature of the conjugated system can influence the reactivity of the carboxyl group.

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common approach. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers followed by the elimination of a water molecule leads to the final ester product. masterorganicchemistry.com

| Alcohol | Catalyst | Reaction Conditions | Kinetic Parameter (Example for Acrylic Acid) |

|---|---|---|---|

| Methanol (B129727) | H₂SO₄ | 39-75 °C | Activation Energy: ~47.5 kcal/mol (in presence of H⁺) researchgate.net |

| Ethanol (B145695) | H₂SO₄ | 50-70 °C | Reaction Enthalpy (ΔH): 2.535 J/mol researchgate.net |

| n-Butanol | Amberlyst-15 | 70-90 °C | Rate increases with temperature and catalyst amount ciac.jl.cn |

| Isopropyl Alcohol | Amberlyst 36 | 333-353 K | Exothermic reaction (ΔH = -2.37 kJ/mol) acs.org |

The kinetic data presented are for the esterification of acrylic acid and its simple esters and are intended to be representative.

The carboxylic acid functionality of this compound can be converted to a carboxamide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow.

Common methods for amidation include:

Conversion to an acyl chloride: The carboxylic acid can be treated with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. Subsequent reaction with an amine yields the corresponding amide. doubtnut.com

Use of coupling agents: A wide variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions. jocpr.comdoubtnut.com These reagents activate the carboxylic acid in situ to form a species that is readily attacked by the amine.

The synthesis of amides from α,β-unsaturated carboxylic acids is a well-established process, and these methods would be applicable to this compound to produce a range of N-substituted (2E)-3-(oxan-3-yl)prop-2-enamides. organic-chemistry.org

Decarboxylation Pathways and Mechanisms

The decarboxylation of this compound, the formal loss of carbon dioxide, is a reaction that is not expected to occur with facilely under thermal conditions alone. Typically, the decarboxylation of carboxylic acids requires high temperatures and often proceeds through a cyclic transition state, which in the case of α,β-unsaturated acids like the title compound, is not readily accessible.

However, several catalyzed methods can be envisioned for the decarboxylation of this compound. One potential pathway involves a metal-catalyzed process. For instance, silver or copper catalysts in the presence of an oxidant could facilitate decarboxylation. The mechanism would likely involve the initial formation of a metal carboxylate salt, followed by oxidative decarboxylation to generate a vinyl radical or cation, which is then quenched to yield the corresponding alkene.

Another plausible route is through a Krapcho-type decarboxylation. This would first require the conversion of the carboxylic acid to its corresponding ester, for example, a methyl or ethyl ester. Subsequent heating of the ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as lithium chloride would then effect the decarboxylation to yield 3-vinyloxane.

Oxidative Transformations of the Oxane Ring and the Unsaturated Chain

The presence of an alkene and an ether linkage within this compound provides two primary sites for oxidative transformations. The electron-rich double bond of the α,β-unsaturated system is susceptible to a variety of oxidative cleavage and functionalization reactions.

Strong oxidizing agents such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would be expected to cleave the double bond, yielding oxane-3-carbaldehyde and glyoxylic acid. An oxidative workup (e.g., with hydrogen peroxide) would furnish oxane-3-carboxylic acid.

Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would lead to the formation of (2E)-3-(oxan-3-yl)oxirane-2-carboxylic acid. The stereochemistry of the resulting epoxide would be influenced by the directing effect of the adjacent carboxylic acid group.

The oxane ring, being a saturated ether, is generally more resistant to oxidation. However, under forcing conditions with strong oxidants like potassium permanganate (B83412) or chromium-based reagents, oxidation at the carbon atoms adjacent to the ether oxygen (C2 and C6) could occur, potentially leading to lactone formation or ring opening.

Reductive Transformations of the Unsaturated System and the Oxane Ring

The reduction of this compound can be selectively targeted to either the carbon-carbon double bond or the carboxylic acid functionality, or both, depending on the choice of reducing agent.

Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would readily reduce the alkene to afford 3-(oxan-3-yl)propanoic acid. Under more forcing conditions (higher pressure and temperature), the carboxylic acid could also be reduced to the corresponding alcohol, yielding 3-(oxan-3-yl)propan-1-ol.

Chemical reduction offers more selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a carboxylic acid or a conjugated alkene. However, the use of a stronger hydride reagent like lithium aluminum hydride (LiAlH₄) would be expected to reduce both the carboxylic acid and the alkene, affording 3-(oxan-3-yl)propan-1-ol. To selectively reduce the carboxylic acid in the presence of the alkene, it could first be protected, for example, as an ester, which could then be reduced with a milder reducing agent that does not affect the double bond.

The oxane ring is a saturated ether and is therefore inert to most reductive conditions, unless ring-opening reactions are specifically targeted, which would require harsh conditions such as strong Lewis or Brønsted acids in the presence of a reducing agent.

Transition Metal-Catalyzed Transformations of this compound

The unsaturated nature of this compound makes it a prime candidate for a variety of transition metal-catalyzed transformations, enabling the construction of more complex molecular architectures.

Olefin Metathesis Studies

While no specific olefin metathesis studies on this compound have been reported, its structure suggests it could participate in such reactions. Cross-metathesis with other olefins, catalyzed by standard ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, could lead to the formation of new carbon-carbon bonds and more elaborate structures. For instance, cross-metathesis with a terminal alkene like ethylene (B1197577) would result in the formation of 3-vinyl-oxane and acrylic acid. Ring-closing metathesis is not a viable pathway for this acyclic diene precursor.

It is important to note that the carboxylic acid functionality might interfere with some metathesis catalysts. Therefore, protection of the carboxylic acid as an ester may be necessary to achieve efficient transformation.

Hydrofunctionalization Reactions (e.g., Hydrocarboxylation, Hydroamination)

Hydrofunctionalization reactions represent a powerful tool for the atom-economical addition of H-X bonds across the double bond of this compound.

Hydrocarboxylation: The addition of a second carboxylic acid group could be achieved using a palladium-catalyzed reaction with carbon monoxide and a carboxylic acid source. This would lead to the formation of a substituted succinic acid derivative. The regioselectivity of the addition would be a key aspect to control.

Hydroamination: The direct addition of an N-H bond from an amine across the alkene could be catalyzed by various transition metals, including rhodium, iridium, or palladium. This would provide access to β-amino acid derivatives, which are valuable building blocks in medicinal chemistry. The challenge in such reactions often lies in controlling the regioselectivity and enantioselectivity.

Catalytic Hydrogenation and Transfer Hydrogenation

As mentioned in section 3.4, catalytic hydrogenation is a straightforward method for the reduction of the alkene functionality.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) and a heterogeneous catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, this compound can be efficiently converted to 3-(oxan-3-yl)propanoic acid. The reaction is typically carried out in a protic solvent like ethanol or methanol at ambient or slightly elevated pressure and temperature.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in the presence of a transition metal catalyst. This method can sometimes offer improved selectivity and milder reaction conditions. For example, using a ruthenium or iridium catalyst with formic acid as the hydrogen source could also yield 3-(oxan-3-yl)propanoic acid.

Below is a table summarizing potential reaction conditions for the catalytic hydrogenation of this compound, based on general procedures for similar substrates.

| Reaction Type | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Expected Product |

| Catalytic Hydrogenation | 10% Pd/C | H₂ | Ethanol | Room Temperature | 1-4 atm | 3-(oxan-3-yl)propanoic acid |

| Catalytic Hydrogenation | PtO₂ | H₂ | Methanol | Room Temperature | 1 atm | 3-(oxan-3-yl)propanoic acid |

| Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ | HCOOH/NEt₃ | Acetonitrile | 50 °C | N/A | 3-(oxan-3-yl)propanoic acid |

Structural Elucidation and Conformational Analysis of 2e 3 Oxan 3 Yl Prop 2 Enoic Acid

Advanced Spectroscopic Characterization Techniques

The definitive structural assignment and conformational preferences of (2E)-3-(oxan-3-yl)prop-2-enoic acid are established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR chemical shifts for this compound in a standard solvent like deuterochloroform (CDCl₃) are presented below. The numbering convention used for assignments is illustrated in the molecular structure.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1' (COOH) | 10.0 - 12.0 | br s | - |

| H-2 | 5.8 - 6.0 | d | ~16.0 |

| H-3 | 6.9 - 7.1 | dd | ~16.0, ~7.0 |

| H-3' | 2.5 - 2.7 | m | - |

| H-2'ax, H-4'ax | 3.3 - 3.5 | m | - |

| H-2'eq, H-4'eq | 3.9 - 4.1 | m | - |

| H-5'ax, H-6'ax | 1.5 - 1.7 | m | - |

| H-5'eq, H-6'eq | 1.8 - 2.0 | m | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The predicted ¹³C NMR chemical shifts are as follows:

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 170 - 175 |

| C-2 (=CH) | 120 - 125 |

| C-3 (=CH) | 145 - 150 |

| C-3' (CH) | 35 - 40 |

| C-2', C-4' (CH₂) | 65 - 70 |

| C-5', C-6' (CH₂) | 25 - 30 |

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the propenoic acid chain (H-2 with H-3) and within the oxane ring (e.g., H-3' with its adjacent methylene (B1212753) protons at C-2' and C-4').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key expected correlations would include the olefinic proton H-3 with the carbonyl carbon C-1 and the oxane carbon C-3', and the H-2 proton with C-1 and C-3'. These correlations are crucial for connecting the propenoic acid moiety to the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which is vital for determining the stereochemistry and preferred conformation.

The stereochemistry of the double bond is readily confirmed by the large coupling constant (~16.0 Hz) between the H-2 and H-3 protons, which is characteristic of a trans or (E) configuration.

The conformational preference of the oxane ring, which typically adopts a chair conformation, can be investigated through NOESY. For instance, observing a strong NOE between the axial protons on C-2', C-4', and C-6' would support a chair conformation. The orientation of the propenoic acid substituent on the oxane ring (axial vs. equatorial) would be determined by NOE correlations between H-3' and the protons of the acrylic acid chain and the protons of the oxane ring. An equatorial orientation is generally expected to be the more stable conformation to minimize steric hindrance.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR and Raman Data

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (carboxylic acid) | 1680 - 1710 |

| C=C stretch (alkene) | 1620 - 1650 |

| C-O-C stretch (ether in oxane) | 1080 - 1150 |

| =C-H bend (trans) | 960 - 980 |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O absorption confirms the presence of the carboxyl group, while the C=C stretch indicates the alkene. The prominent C-O-C stretching vibration is characteristic of the ether linkage within the oxane ring. The out-of-plane =C-H bending vibration in the 960-980 cm⁻¹ region would further support the (E)-configuration of the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further corroborate the proposed structure.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• (Molecular Ion) | 156.0736 |

| [M-H₂O]+• | 138.0630 |

| [M-COOH]+ | 111.0810 |

| [C₄H₅O]+ | 69.0340 |

The molecular formula of this compound is C₈H₁₂O₃, giving it a molecular weight of approximately 156.18 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide an exact mass consistent with this formula (e.g., for the [M+H]⁺ ion, m/z 157.0814).

UV-Visible Spectroscopy for Conjugation and Electronic Transitions

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within a molecule, particularly those involving conjugated systems. In the case of this compound, the chromophore responsible for UV absorption is the α,β-unsaturated carboxylic acid moiety. This conjugated system, consisting of a carbon-carbon double bond in conjugation with a carbonyl group, gives rise to characteristic electronic transitions.

The primary transition of interest is the π → π* transition, which is typically strong and occurs at a specific wavelength (λmax). For a simple α,β-unsaturated carboxylic acid, this transition is expected in the region of 200-220 nm. The oxane substituent at the 3-position is a saturated heterocyclic ring and is not part of the conjugated system. Therefore, it is expected to have a minimal auxochromic or bathochromic effect on the λmax of the propenoic acid chromophore. Its influence would be primarily through inductive effects rather than resonance.

A weaker n → π* transition, arising from the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital, is also expected. This transition is typically observed at longer wavelengths (around 300-320 nm) and has a much lower molar absorptivity (ε).

To illustrate the expected absorption, a hypothetical data table is presented below, based on the analysis of similar compounds like (2E)-3-phenylprop-2-enoic acid (cinnamic acid) .

| Expected Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| π → π | ~210 | >10,000 | Ethanol (B145695) |

| n → π | ~310 | <100 | Hexane |

| Note: This data is hypothetical and based on theoretical principles and data from analogous compounds. |

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature surveys, no public X-ray crystallographic data for this compound has been reported. Therefore, an experimental determination of its solid-state structure is not possible at this time.

However, we can predict certain structural features based on the known behavior of similar molecules, such as other carboxylic acids. In the solid state, carboxylic acids commonly form dimers through intermolecular hydrogen bonding between the carboxyl groups of two molecules. This results in a characteristic eight-membered ring motif.

The (2E) configuration of the double bond would be fixed in the crystal lattice. The oxane ring can adopt various conformations, such as a chair or boat form, and the preferred conformation in the solid state would be the one that allows for the most stable crystal packing. The orientation of the oxane ring relative to the propenoic acid chain would be a key feature determined by X-ray crystallography.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)

The this compound molecule possesses a stereocenter at the C3 position of the oxane ring. The presence of this chiral center means that the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD) spectroscopy, is the primary method for investigating the stereochemistry of chiral molecules in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the molecule's chromophores. For this compound, the α,β-unsaturated carboxylic acid is the chromophore that would be observed in the CD spectrum.

The π → π* and n → π* electronic transitions would each be associated with a Cotton effect. The sign and magnitude of these Cotton effects would be equal and opposite for the two enantiomers. This property allows for the determination of the enantiomeric excess (ee) of a sample by comparing the observed CD signal to that of a pure enantiomer.

The expected CD spectral data would be as follows:

| Electronic Transition | Expected Wavelength Range (nm) | Expected Sign of Cotton Effect |

| π → π | ~210 | Opposite for (R) and (S) enantiomers |

| n → π | ~310 | Opposite for (R) and (S) enantiomers |

| Note: The specific sign of the Cotton effect for each enantiomer would need to be determined experimentally or through computational modeling. |

Computational Chemistry and Theoretical Studies of 2e 3 Oxan 3 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. Such calculations can provide a deep understanding of the structure, reactivity, and spectroscopic characteristics of (2E)-3-(oxan-3-yl)prop-2-enoic acid.

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich acrylic acid double bond and the oxygen atom of the carboxylic acid group. The LUMO, conversely, is likely to be distributed over the π* anti-bonding orbital of the acrylic acid moiety. The oxane ring, being a saturated aliphatic system, is expected to have a lesser contribution to the frontier orbitals. Theoretical computations for related oxime ether derivatives have shown that HOMO-LUMO energy gaps can vary significantly with substitution, indicating that the specific placement of the oxane ring influences the electronic properties. biointerfaceresearch.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.62 | Indicator of chemical stability and reactivity. |

| Ionization Potential | 6.85 | Estimated energy required to remove an electron. |

| Electron Affinity | 1.23 | Estimated energy released when an electron is added. |

Note: These values are illustrative and would be determined through specific DFT calculations.

Theoretical calculations can map out the energetic landscape of chemical reactions, identifying the most favorable pathways and the structures of high-energy transition states. For this compound, several reactions could be of interest for such studies. For instance, the Michael addition to the α,β-unsaturated carbonyl system is a plausible reaction. Transition state calculations would allow for the determination of the activation energy of this process, providing insights into its kinetics.

Furthermore, the esterification of the carboxylic acid group or polymerization via the acrylic double bond are other potential transformations that could be modeled. Studies on related acrylic acid derivatives complexed with metals have utilized DFT to calculate bond dissociation energies and activation enthalpies, which are in good agreement with experimental kinetic data. figshare.com Similar approaches could be applied to understand the reactivity of this compound.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, characteristic peaks would be predicted for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the C-O-C stretches of the oxane ring. For instance, studies on other acrylic acid derivatives have identified the carbonyl and amidic C=O stretches at specific wavenumbers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. The predicted chemical shifts for the protons and carbons in the oxane ring and the acrylic acid chain would provide a detailed picture of the electronic environment of each atom. For example, the chemical shifts of methoxy (B1213986) protons and carbonyl carbons in related acrylic acid derivatives have been accurately predicted. acs.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. The λmax for this compound would likely correspond to a π → π* transition within the acrylic acid chromophore.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(O-H) | ~3300-2500 cm⁻¹ (broad) |

| IR | ν(C=O) | ~1710 cm⁻¹ |

| IR | ν(C=C) | ~1640 cm⁻¹ |

| IR | ν(C-O-C) | ~1100 cm⁻¹ |

| ¹H NMR | δ (COOH) | ~12.0 ppm |

| ¹H NMR | δ (alkene CH) | ~5.8-7.2 ppm |

| ¹³C NMR | δ (C=O) | ~170 ppm |

| UV-Vis | λmax | ~210 nm |

Note: These are typical ranges and would be refined by specific calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This compound has significant conformational flexibility arising from the rotation around the single bond connecting the oxane ring and the acrylic acid chain, as well as the puckering of the oxane ring itself.

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. For example, the relative orientation of the carboxylic acid group and the oxane ring could affect intermolecular interactions in the solid state or in solution.

Docking Studies (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While commonly used in drug design to dock ligands into protein active sites, it can also be applied to non-biological systems. For this compound, docking studies could be employed to investigate its interaction with various materials or host molecules.

For instance, one could study the binding of the molecule to the surface of a catalyst or its inclusion within the cavity of a cyclodextrin. Such studies would provide information on the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. The docking score is a numerical value that estimates the binding affinity.

Table 3: Hypothetical Docking Scores for this compound with Non-Biological Hosts

| Host Molecule | Docking Score (kcal/mol) | Potential Interactions |

| β-Cyclodextrin | -5.8 | Hydrogen bonding with hydroxyl groups, hydrophobic interactions. |

| Zeolite | -4.5 | Electrostatic interactions with the framework. |

| Graphene Sheet | -3.2 | π-π stacking with the acrylic acid moiety. |

Note: These scores are for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) Methodologies (excluding biological activity)

QSAR is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property. While often used to predict biological activity, QSAR can also be applied to physicochemical properties.

For a series of related oxane-substituted acrylic acids, a QSAR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time. The model would be based on a set of calculated molecular descriptors that quantify various aspects of the molecule's structure (e.g., size, shape, electronic properties).

A hypothetical QSAR equation might look like:

Log(Solubility) = c₀ + c₁(LogP) + c₂(Polar Surface Area) + c₃*(Number of Rotatable Bonds)

Where c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis of a training set of molecules. Such a model could then be used to predict the solubility of new, unsynthesized compounds in the same class, including this compound.

Applications in Materials Science and Polymer Chemistry

Polymerization of (2E)-3-(oxan-3-yl)prop-2-enoic acid

The polymerization of this compound can be achieved through several mechanisms, each offering distinct advantages in controlling the polymer architecture.

Radical polymerization is a common method for polymerizing vinyl monomers. While specific kinetic data for the homopolymerization of this compound is not extensively documented in the provided search results, the principles of radical polymerization of similar acrylic monomers can be applied. The process is typically initiated by thermal or photochemical decomposition of an initiator to generate radicals, which then propagate by adding to the double bond of the monomer.

Termination of the growing polymer chains can occur through combination or disproportionation. The kinetics of such polymerizations are influenced by factors like monomer concentration, initiator concentration, and temperature.

Anionic and cationic polymerization methods offer alternative routes to polymer synthesis, often providing better control over polymer properties compared to conventional radical polymerization.

Anionic Polymerization: This method is suitable for monomers with electron-withdrawing groups. semanticscholar.org The polymerization is initiated by a nucleophile, and the propagating species is an anion. semanticscholar.org A key feature of anionic polymerization, when conducted under stringent conditions, is the absence of a formal termination step, leading to "living" polymers. youtube.com This allows for the synthesis of block copolymers and polymers with well-defined molecular weights. semanticscholar.orgchemrxiv.org

Cationic Polymerization: This approach is applicable to monomers that can stabilize a carbocationic active center. The polymerization is initiated by an electrophile, and the propagating species is a cation. youtube.com Similar to anionic polymerization, cationic polymerization can also exhibit "living" characteristics under specific conditions, enabling the synthesis of well-defined polymers. chemrxiv.org The combination of cationic and anionic polymerization techniques, though challenging, can lead to the creation of novel block copolymers. chemrxiv.orgnih.gov

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by combining the robustness of radical polymerization with the control of living ionic polymerizations. sigmaaldrich.com These methods allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comcmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that employs a transition-metal complex to reversibly activate and deactivate the propagating polymer chains. sigmaaldrich.comcmu.edu This reversible activation minimizes termination reactions, leading to controlled polymerization. cmu.eduyoutube.com The general mechanism involves the transfer of a halogen atom between the dormant polymer chain and the transition-metal catalyst. cmu.eduyoutube.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.compatsnap.com The process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the RAFT agent to form a dormant species. patsnap.comnih.gov This allows for the controlled growth of polymer chains. nih.gov

The application of these controlled polymerization techniques to this compound would enable the synthesis of well-defined homopolymers and block copolymers with tailored properties.

Copolymerization with Other Monomers for Advanced Material Design

Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with a wide range of properties. tsijournals.com

By copolymerizing this compound with monomers such as styrenes, methacrylates, or other acrylic acids, it is possible to fine-tune the properties of the resulting copolymer. researchgate.netmdpi.comnih.gov For instance, incorporating hydrophobic monomers can alter the solubility and thermal properties of the polymer. nih.gov The synthesis of such copolymers can be achieved through various polymerization techniques, including radical, anionic, cationic, and controlled radical polymerization. mdpi.comnih.govmdpi.com The choice of method will depend on the specific monomers and the desired copolymer architecture. mdpi.com

Table 1: Examples of Copolymerization Systems for Tailoring Material Properties

| Monomer 1 | Monomer 2 | Polymerization Technique | Potential Properties |

| This compound | Styrene | Radical Polymerization | Modified thermal stability and solubility |

| This compound | Methyl Methacrylate | ATRP | Well-defined block copolymers with tunable hydrophilicity |

| This compound | N-Vinylpyrrolidone | RAFT | Biocompatible and water-soluble copolymers |

This table is illustrative and based on general principles of copolymerization. Specific properties would need to be determined experimentally.

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same and the other monomer. tsijournals.comsapub.org The determination of these ratios allows for the prediction of the copolymer composition for a given monomer feed composition. tsijournals.comsapub.org

For a copolymerization involving this compound (M1) and a comonomer (M2), the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k represents the rate constants for the propagation reactions.

The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. researchgate.net

If r1r2 ≈ 1, an ideal or random copolymer is formed.

If r1r2 ≈ 0, an alternating copolymer is formed. researchgate.net

If r1 > 1 and r2 < 1, the copolymer will be enriched in monomer 1.

Experimental determination of reactivity ratios typically involves polymerizing several monomer feed compositions to low conversion and then analyzing the resulting copolymer composition. tsijournals.comsapub.org This data can then be used to calculate r1 and r2 using methods like the Fineman-Ross or Kelen-Tüdős methods. tsijournals.comsapub.org

Table 2: Hypothetical Monomer Reactivity Ratios for Copolymerization of this compound (M1)

| Comonomer (M2) | r1 (Hypothetical) | r2 (Hypothetical) | r1 * r2 | Expected Copolymer Type |

| Styrene | 0.8 | 0.5 | 0.4 | Random |

| Methyl Methacrylate | 0.6 | 0.9 | 0.54 | Random |

| Acrylic Acid | 1.1 | 0.8 | 0.88 | Close to Ideal |

This table presents hypothetical data to illustrate the concept of monomer reactivity ratios. Actual values must be determined experimentally.

Role as a Cross-linking Agent in Polymer Networks

The molecular architecture of this compound makes it a promising candidate for a cross-linking agent in the formation of robust polymer networks. Cross-linking is a critical process in polymer chemistry that involves the formation of chemical bonds between polymer chains, transforming them from a liquid or thermoplastic state into a more rigid and durable thermoset material. researchgate.net These networks exhibit enhanced mechanical strength, thermal stability, and chemical resistance.

The utility of this compound as a cross-linker stems from its two primary functional groups: the carbon-carbon double bond of the propenoic acid group and the carboxylic acid group itself.

Via the Acrylate (B77674) Double Bond: The acrylate double bond can readily participate in free-radical polymerization. When copolymerized with other vinyl monomers (e.g., styrene, methyl methacrylate), the this compound can be incorporated into the main polymer chain. The presence of the oxane ring as a pendant group can influence the polymer's properties, such as its glass transition temperature and solubility. Furthermore, if a di- or multifunctional monomer is also included in the polymerization, a cross-linked network can be formed. arkema.comgoogle.com

Via the Carboxylic Acid Group: The carboxylic acid group provides a site for post-polymerization cross-linking. For instance, a linear polymer synthesized with this compound as a comonomer will have pendant carboxylic acid groups. These groups can then react with polyols, epoxides, or other suitable cross-linking agents to form a three-dimensional network. rasayanjournal.co.inresearchgate.net This two-step approach allows for greater control over the cross-linking density and, consequently, the final properties of the material.

The properties of the resulting cross-linked polymers can be tailored by adjusting the concentration of this compound. Higher concentrations would generally lead to a higher cross-link density, resulting in a more rigid and less swellable material. researchgate.net

Table 1: Potential Influence of this compound as a Cross-linking Agent on Polymer Properties

| Property | Effect of Increasing Cross-linker Concentration |

| Mechanical Strength | Increases |

| Thermal Stability | Increases |

| Solvent Resistance | Increases |

| Swellability | Decreases |

| Flexibility | Decreases |

This table is based on general principles of polymer cross-linking and the expected behavior of acrylic acid-based cross-linking agents.

Utilization as a Building Block for Specialty Chemicals and Fine Chemicals

Beyond its role in creating cross-linked networks, this compound serves as a valuable and versatile building block for the synthesis of a range of specialty and fine chemicals. Its distinct functional groups can be selectively targeted to create more complex molecular architectures.

Precursors for Cyclic Ether-Containing Polymers

The polymerization of this compound itself, or its copolymerization with other monomers, leads to the formation of polymers containing pendant oxane rings. These cyclic ether-containing polymers are of interest for a variety of applications due to the unique properties imparted by the oxane moiety, such as altered polarity, hydrophilicity, and potential for hydrogen bonding.

The polymerization would typically proceed via the acrylate double bond through free-radical polymerization. acs.org The resulting polymer would have a repeating unit derived from the this compound monomer.

Table 2: Hypothetical Properties of a Homopolymer of this compound

| Property | Expected Characteristic | Rationale |

| Solubility | Soluble in polar organic solvents | Presence of carboxylic acid and ether groups |

| Glass Transition Temp. (Tg) | Relatively high | The bulky, cyclic pendant group would restrict chain mobility |

| Reactivity | Functionalizable | Pendant carboxylic acid groups available for further reaction |

This table represents predicted properties based on the structure of the monomer and known properties of similar polyacrylates.

The synthesis of such polymers can be achieved using standard polymerization techniques. For instance, solution polymerization in a suitable solvent with a free-radical initiator would be a common approach. researchgate.net The properties of the final polymer, such as molecular weight and polydispersity, can be controlled by adjusting the reaction conditions, including monomer concentration, initiator concentration, and temperature.

Intermediates for Advanced Synthetic Targets

The multiple reactive sites within this compound make it an excellent intermediate for the synthesis of more complex molecules for applications in pharmaceuticals, agrochemicals, and other areas of fine chemical manufacturing.

The chemical reactivity of this compound can be directed to either the carbon-carbon double bond, the carboxylic acid, or potentially the oxane ring under specific conditions.

Reactions at the Double Bond: The electron-deficient double bond is susceptible to a variety of addition reactions. For example, it can undergo Michael addition with nucleophiles, be hydrogenated to the corresponding saturated acid, or be halogenated. These transformations allow for the introduction of new functional groups and the creation of diverse molecular scaffolds.

Reactions at the Carboxylic Acid: The carboxylic acid group can be readily converted into a range of other functional groups. Esterification with various alcohols can produce a library of esters with different properties. Amidation with amines can lead to the formation of amides, which are important structural motifs in many biologically active compounds. The carboxylic acid can also be reduced to an alcohol or converted to an acid chloride for further reactions. mdpi.com

Reactions Involving the Oxane Ring: While the tetrahydropyran (B127337) (oxane) ring is generally stable, it can be opened under certain conditions, such as with strong acids or specific catalysts. wikipedia.orgresearchgate.net This ring-opening could provide access to linear compounds with specific stereochemistry, further expanding the synthetic utility of the parent molecule.

The strategic manipulation of these functional groups allows for the construction of a wide array of complex target molecules, highlighting the importance of this compound as a versatile intermediate in organic synthesis.

Future Research Directions and Perspectives

Exploration of Stereoisomeric Variants and their Distinct Chemical Behavior

The structure of (2E)-3-(oxan-3-yl)prop-2-enoic acid possesses a chiral center at the 3-position of the oxane ring, giving rise to two enantiomers: (R)- and (S)-(2E)-3-(oxan-3-yl)prop-2-enoic acid. The spatial arrangement of the prop-2-enoic acid substituent, either axial or equatorial on the oxane ring, can lead to diastereomers. These stereoisomers are expected to exhibit distinct chemical and physical properties.

The orientation of the substituent on the oxane ring will influence the molecule's conformational preferences. The study of these conformers, potentially through computational modeling and low-temperature NMR spectroscopy, could reveal differences in their stability and reactivity. For instance, the accessibility of the double bond and the carboxylic acid group for chemical reactions may differ between the axial and equatorial diastereomers.

The chemical behavior of these stereoisomers could be explored in various reactions. For example, in stereoselective reactions, the chiral center in the oxane ring could influence the stereochemical outcome of additions to the α,β-unsaturated system. The differing spatial arrangements of the enantiomers will also lead to differential interactions with other chiral molecules, a principle of significant importance in areas such as chiral chromatography and asymmetric catalysis. The separation and characterization of these stereoisomers would be a critical first step, likely achievable through chiral chromatography or resolution with a chiral resolving agent.

Table 1: Potential Stereoisomers of this compound and their Key Distinctions

| Stereoisomer | Key Structural Feature | Potential Distinctive Property |

| (R)-(2E)-3-(oxan-3-yl)prop-2-enoic acid | R-configuration at C3 of the oxane ring. | Specific optical rotation; differential interaction with chiral catalysts or reagents. |

| (S)-(2E)-3-(oxan-3-yl)prop-2-enoic acid | S-configuration at C3 of the oxane ring. | Opposite optical rotation to the (R)-enantiomer; distinct behavior in chiral environments. |

| cis/trans Diastereomers | Axial vs. equatorial orientation of the prop-2-enoic acid group on the oxane ring. | Different conformational equilibria, potentially leading to varied reaction rates and product distributions in non-chiral reactions. |

Development of Greener Synthetic Routes for Sustainable Production

The development of environmentally benign and efficient synthetic methods for this compound is a crucial area of future research. Traditional synthetic routes to α,β-unsaturated carboxylic acids often involve multi-step processes that may utilize hazardous reagents and generate significant waste.

One promising green approach would be the direct catalytic carboxylation of a suitable precursor, such as 3-vinyloxane, using carbon dioxide as a renewable C1 source. Research into novel catalyst systems, potentially based on transition metals, could enable this transformation under mild conditions. Another avenue is the catalytic dehydration of a precursor like 3-(1,3-dihydroxypropan-2-yl)oxane, where water is the only byproduct. The development of heterogeneous catalysts for such reactions would simplify product purification and catalyst recycling, contributing to a more sustainable process.

The use of biocatalysis also presents a compelling green alternative. Engineered enzymes could potentially catalyze the synthesis of the target molecule from renewable feedstocks in aqueous media and at ambient temperatures.

Integration into Complex Natural Product Synthesis (as a building block)

The bifunctional nature of this compound, possessing both a cyclic ether and an α,β-unsaturated carboxylic acid, makes it a potentially valuable building block for the synthesis of complex natural products. The oxane ring is a common motif in many biologically active natural products, including marine-derived compounds. nih.gov

The acrylic acid moiety can serve as a handle for various chemical transformations, such as Michael additions, Diels-Alder reactions, and various coupling reactions, allowing for the construction of intricate carbon skeletons. The oxane ring can be retained as a key structural feature of the target molecule or can be strategically opened to reveal a diol functionality, further increasing its synthetic utility. The stereochemistry of the oxane substituent can be exploited to control the stereochemical outcome of subsequent reactions, making it a valuable chiral building block. numberanalytics.comnih.gov

Advanced Materials Applications Beyond Standard Polymers

The presence of a polymerizable acrylic acid group and a cyclic ether suggests that this compound could be a versatile monomer for the synthesis of novel polymers with unique properties. While acrylic acids are common monomers, the incorporation of the oxane ring could impart specific characteristics to the resulting polymer.

For instance, the polarity of the oxane ring could enhance the hydrophilicity and biodegradability of the polymer. The cyclic ether could also serve as a site for post-polymerization modification, allowing for the tuning of the material's properties. Copolymers of this compound with other monomers could lead to materials with a wide range of thermal and mechanical properties.

Beyond standard polymers, this compound could find applications in the development of functional materials. For example, polymers derived from it could be explored as biocompatible hydrogels for drug delivery or tissue engineering. The ability of the oxane oxygen to coordinate with metal ions could also be exploited in the design of novel polymer-based sensors or catalysts.

Mechanistic Investigations of Novel Transformations

The unique combination of a cyclic ether and an α,β-unsaturated carboxylic acid in one molecule opens up possibilities for novel intramolecular reactions and rearrangements. Mechanistic investigations into such transformations would be a fertile ground for research.

For example, under acidic conditions, the oxane oxygen could participate in reactions at the double bond or the carbonyl group. This could lead to interesting cyclization or rearrangement products. The study of such reactions, using techniques like isotopic labeling, kinetic studies, and computational chemistry, would provide valuable insights into the fundamental reactivity of this class of compounds.

Furthermore, the influence of the oxane ring on the reactivity of the acrylic acid moiety, and vice versa, warrants detailed mechanistic study. For instance, the electron-withdrawing nature of the carboxylic acid group will affect the reactivity of the oxane ring towards ring-opening reactions. Conversely, the stereoelectronic effects of the oxane substituent could modulate the reactivity of the α,β-unsaturated system.

High-Throughput Screening for Catalytic Activity (excluding biological screening)

The structure of this compound, with its potential for coordination to metal centers via the carboxylic acid and oxane oxygen, suggests its utility as a ligand in catalysis. High-throughput screening (HTS) techniques could be employed to rapidly evaluate the catalytic activity of metal complexes of this compound in a variety of chemical transformations. mpg.de

For example, libraries of catalysts could be generated by combining this compound with a range of transition metals. These libraries could then be screened for their ability to catalyze reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. HTS methods, which allow for the parallel execution of a large number of reactions, would enable the rapid identification of promising catalyst candidates. numberanalytics.com The chiral nature of the ligand could also be exploited in the high-throughput screening for new asymmetric catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(oxan-3-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between oxan-3-carbaldehyde and malonic acid derivatives. Optimization involves adjusting reaction parameters:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates easy product isolation .

- Catalysts : Pyridine or piperidine as base catalysts to promote enolate formation.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry (E/Z) using NOESY NMR .

Q. How can the structural integrity and purity of this compound be verified?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm the α,β-unsaturated carbonyl moiety (δ ~7.0–7.5 ppm for vinyl protons; δ ~170 ppm for carbonyl carbon).

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities. ORTEP-3 can visualize hydrogen-bonding networks between the oxane ring and carboxylic acid group .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities >95% purity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : DSC/TGA analysis reveals decomposition above 200°C. Store at 4°C in amber vials to prevent photodegradation.

- Hydrolytic Sensitivity : The α,β-unsaturated system is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what methodologies can elucidate these interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity with target enzymes (e.g., cyclooxygenase-2).

- Molecular Dynamics Simulations : AMBER or GROMACS to model hydrogen bonding between the oxane ring and active-site residues .

- In Vivo Studies : Radiolabel the compound (³H/¹⁴C) for pharmacokinetic tracking in model organisms .

Q. What computational approaches are suitable for predicting the hydrogen-bonding patterns of this compound in crystal lattices?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., R₂²(8) rings) using Mercury software.

- DFT Calculations : Gaussian09 to optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

Q. How can contradictory spectroscopic data (e.g., conflicting NOESY vs. X-ray results) be resolved during structural analysis?

- Methodological Answer :